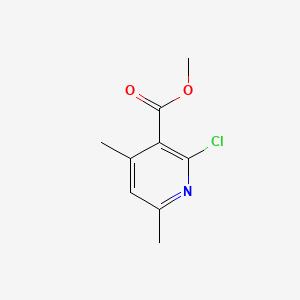

Methyl 2-chloro-4,6-dimethylnicotinate

Description

Contextualization of Pyridine (B92270) Carboxylate Derivatives in Chemical Sciences

Pyridine carboxylic acid derivatives, including nicotinates (pyridine-3-carboxylates), are a cornerstone of heterocyclic chemistry, a field with profound implications for medicinal and materials science. lookchem.comcymitquimica.com The pyridine ring, an aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and reactivity to the molecule. google.com This nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction in biological systems, enhancing the binding of molecules to receptors and enzymes. google.com

The presence of the carboxylate group adds polarity and a potential coordination site for metal ions, a feature often exploited in the design of enzyme inhibitors. lookchem.com The versatility of the pyridine scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired functions. lookchem.com This structural flexibility has led to the incorporation of pyridine derivatives into a vast number of pharmaceuticals, making it one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. lookchem.comgoogle.com

The Role and Importance of Halogenated Nicotinates in Organic and Applied Chemistry

The introduction of halogen atoms onto the nicotinate (B505614) framework significantly influences the compound's reactivity and biological activity. Halogenation, particularly with chlorine or bromine, alters the electron distribution within the pyridine ring, which can enhance the molecule's affinity for biological targets. acmec-e.combiosynth.com From a synthetic standpoint, the halogen atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This reactivity allows for the construction of more complex molecular architectures, making halogenated nicotinates valuable building blocks in organic synthesis.

In applied chemistry, the strategic placement of halogens can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. google.com This modification is a common strategy in drug discovery to enhance the pharmacokinetic properties of a lead compound. google.com Research on various halogenated pyridine derivatives has demonstrated that these compounds can exhibit a range of biological activities, and they are key intermediates in the synthesis of agrochemicals and pharmaceuticals. acmec-e.comaladdin-e.com

Specific Research Focus and Objectives for Methyl 2-chloro-4,6-dimethylnicotinate

The primary research interest in this compound appears to be its function as a specialized chemical intermediate. Its structure combines the key features of a halogenated nicotinate with two methyl groups on the pyridine ring. These methyl groups provide steric bulk and can influence the molecule's conformation and interactions.

A significant application of a derivative of this compound is in the synthesis of novel therapeutic agents. For instance, the corresponding pyridine N-oxide, derived from this compound, has been used as a precursor in the creation of Catechol-O-methyltransferase (COMT) inhibitors. google.com COMT is an enzyme involved in the degradation of neurotransmitters, and its inhibitors are investigated for the treatment of conditions like Parkinson's disease. google.com The objective in using this specific chlorinated and dimethylated nicotinate is to provide a precisely substituted scaffold upon which more complex, biologically active molecules can be built. The chloro group at the 2-position is particularly important for subsequent chemical transformations to build the final target molecule.

Current State of Research on this compound and Related Analogues

Currently, this compound is not the subject of widespread academic research as a final product but is recognized as a commercially available synthetic building block. cymitquimica.combiosynth.comsigmaaldrich.com Its availability from various chemical suppliers indicates its utility in synthetic campaigns, likely within industrial or pharmaceutical research and development. aladdin-e.combldpharm.com

Compound Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate |

| CAS Number | 339151-88-1 |

| Molecular Formula | C₉H₁₀ClNO₂ lookchem.com |

| Molecular Weight | 199.63 g/mol acmec-e.com |

| Canonical SMILES | CC1=CC(=C(N=C1Cl)C)C(=O)OC |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-6(2)11-8(10)7(5)9(12)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWYJFSOPRWMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678965 | |

| Record name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339151-88-1 | |

| Record name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Chloro 4,6 Dimethylnicotinate

Established Reaction Pathways for Pyridine (B92270) Carboxylate Synthesis

The synthesis of the pyridine ring is a well-established area of heterocyclic chemistry, with numerous named reactions and strategies developed over more than a century. The preparation of halogenated nicotinic acid esters, a class to which Methyl 2-chloro-4,6-dimethylnicotinate belongs, often involves the construction of the pyridine ring followed by or concurrent with halogenation and esterification steps.

Overview of Prior Art in Halogenated Nicotinate (B505614) Preparation

Historically, the synthesis of 2-chloronicotinic acid and its esters has been approached through several routes. One common strategy involves the oxidation of a pre-functionalized pyridine, such as 2-chloro-3-methylpyridine, to the corresponding nicotinic acid, which is then esterified. However, this method can suffer from harsh reaction conditions and the generation of significant waste.

Another prominent approach is the construction of the pyridine ring from acyclic precursors. For instance, the synthesis of 2-chloronicotinic acid derivatives has been reported via the cyclization of compounds like N,N-dimethyl-5-amino-2-cyano-2,4-pentadienoic acid ethyl ester in the presence of hydrogen chloride gas. google.com This method, while effective, can require the handling of gaseous reagents and pressurized systems.

Furthermore, the synthesis of closely related compounds such as ethyl 2-chloro-4-methyl-nicotinate has been documented, providing valuable insights into potential synthetic designs for the target molecule. patsnap.com These established methods often form the basis for developing more tailored and efficient syntheses for specifically substituted nicotinates.

Adaptations of Classical Synthetic Strategies for this compound

A plausible and adaptable classical strategy for the synthesis of this compound can be extrapolated from the known synthesis of ethyl 2-chloro-4-methyl-nicotinate. patsnap.com This approach involves a multi-step sequence starting from readily available precursors. The key adaptation for the synthesis of the 4,6-dimethyl substituted target would be the replacement of acetone (B3395972) with pentane-2,4-dione in the initial condensation step.

A proposed reaction pathway is outlined below:

Knoevenagel Condensation: Reaction of methyl cyanoacetate (B8463686) with pentane-2,4-dione would yield an intermediate alkylidene.

Enamine Formation: The resulting product can then be reacted with a dimethylformamide acetal (B89532) to form a conjugated enamine.

Cyclization and Chlorination: Acid-catalyzed cyclization of the enamine intermediate in the presence of a chlorinating agent, such as phosphorus oxychloride, would lead to the formation of the 2-chloro-4,6-dimethylpyridine (B1589981) ring.

Esterification: If the ester group is not carried through the entire sequence, a final esterification of the corresponding nicotinic acid with methanol (B129727) would yield the target compound, this compound.

A similar strategy involves the chlorination of a pre-formed hydroxynicotinic acid derivative. For example, the synthesis of 4-chloro-6-methyl-nicotinic acid methyl ester has been achieved by treating 4-hydroxy-6-methylnicotinic acid with phosphorus oxychloride, followed by esterification with methanol. chemicalbook.com This suggests an alternative route where 4,6-dimethyl-2-hydroxynicotinic acid is first synthesized and then subjected to chlorination and esterification.

Table 1: Proposed Classical Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Methyl cyanoacetate, Pentane-2,4-dione | Base catalyst (e.g., piperidine) | Methyl 2-cyano-3,5-dimethyl-hexa-2,4-dienoate |

| 2 | Methyl 2-cyano-3,5-dimethyl-hexa-2,4-dienoate | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Activated enamine intermediate |

| 3 | Activated enamine intermediate | HCl, Phosphorus oxychloride (POCl₃) | This compound |

Development of Novel and Efficient Synthetic Routes

In addition to classical methods, contemporary organic synthesis has focused on developing more efficient, selective, and environmentally benign routes to complex molecules. These include catalytic methods, stereoselective and regioselective strategies, and multi-component reactions.

Catalytic Approaches in the Formation of Pyridine Cores

The use of transition metal catalysts has revolutionized the synthesis of pyridine scaffolds. Catalytic methods can offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. For the synthesis of substituted pyridines, various catalytic cycles have been explored, including those based on palladium, copper, and other transition metals. While a specific catalytic synthesis for this compound is not widely reported, general catalytic strategies for pyridine formation could be adapted. For instance, palladium-catalyzed cross-coupling reactions are frequently used to introduce substituents onto a pre-formed pyridine ring.

Regioselective and Stereoselective Synthesis of this compound

The synthesis of a polysubstituted pyridine like this compound requires precise control over the placement of each substituent, a concept known as regioselectivity. The classical Hantzsch pyridine synthesis, for example, offers a degree of regiocontrol based on the starting materials. wikipedia.orgorganic-chemistry.org For the target molecule, a modified Hantzsch synthesis could potentially be employed, although this typically yields dihydropyridines that require a subsequent oxidation step. wikipedia.orgorganic-chemistry.org

Stereoselectivity is not a factor in the synthesis of the aromatic pyridine ring itself. However, if any of the synthetic precursors contain chiral centers, their stereochemical integrity would need to be considered throughout the reaction sequence.

Multi-component Reactions for Nicotinate Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR. wikipedia.orgorganic-chemistry.org A potential Hantzsch-type approach to a precursor for this compound could involve the condensation of an aldehyde, a β-ketoester (such as methyl acetoacetate), and an ammonia (B1221849) source. Subsequent aromatization and chlorination would be necessary to arrive at the final product.

The development of novel MCRs for the synthesis of nicotinic acid derivatives is an active area of research. bohrium.com These reactions offer the potential for rapid and diverse synthesis of complex pyridine structures from simple starting materials.

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages |

|---|---|---|

| Classical Synthesis | Well-established procedures, readily available starting materials. | Often requires harsh conditions, may produce significant waste. |

| Catalytic Approaches | Milder conditions, higher efficiency, greater functional group tolerance. | Catalyst cost and sensitivity, may require specialized ligands. |

| Multi-component Reactions | High atom economy, operational simplicity, rapid assembly of complex molecules. | Can be sensitive to reaction conditions, may require extensive optimization. |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of pyridine derivatives, a class of compounds to which this compound belongs, has traditionally involved methods that may utilize hazardous solvents and reagents. rasayanjournal.co.in The adoption of green chemistry principles offers a pathway to develop more environmentally benign and economically viable synthetic processes. rasayanjournal.co.inprimescholars.com Key strategies include the use of safer solvents, designing reactions with high atom economy, and employing catalytic rather than stoichiometric reagents. researchgate.netnih.gov

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and flammable, posing risks to human health and the environment. biosynce.com Green chemistry encourages the use of safer alternatives. In the context of synthesizing pyridine derivatives, research has shown the benefits of switching from volatile organic compounds (VOCs) to more eco-friendly options. biosynce.com

For instance, in the synthesis of related heterocyclic compounds, greener solvents have been successfully implemented. While specific data for this compound is unavailable, analogous syntheses have demonstrated improved outcomes with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). These solvents are considered more environmentally friendly and can lead to simplified operations and improved yields under milder conditions. The use of pyridine and its derivatives as green solvents themselves is also an area of exploration, as they can have low volatility and high dissolving power. biosynce.com

Table 1: Comparison of Conventional vs. Green Solvents in Heterocyclic Synthesis

| Solvent Type | Examples | Characteristics | Potential Application to Pyridine Synthesis |

| Conventional | Toluene, Benzene, Chloroform | Volatile, often toxic and/or carcinogenic, derived from petroleum | Historically used in many organic syntheses. |

| Green | Water, Ethanol (B145695), 2-MeTHF, CPME | Lower toxicity, biodegradable, derived from renewable resources (in some cases) | Can reduce environmental impact and improve process safety. rasayanjournal.co.in |

The optimization of solvent use also involves minimizing the total volume of solvent, which can be achieved through the development of solvent-free reaction conditions or by using techniques like microwave-assisted synthesis that can accelerate reaction rates in smaller solvent volumes. researchgate.netnih.gov

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. numberanalytics.com A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. primescholars.comnumberanalytics.com

The synthesis of nicotinic acid and its derivatives, which are structurally related to this compound, has been analyzed from an atom economy perspective. For example, some traditional methods for producing nicotinic acid have a low atom economy, generating significant inorganic waste. nih.gov In contrast, processes that are designed to maximize atom economy, such as addition reactions, are preferred. primescholars.com

When considering the synthesis of this compound, a hypothetical reaction pathway can be evaluated for its atom economy. For instance, a synthesis involving a chlorination step would ideally use a chlorinating agent where the chlorine atom is efficiently transferred to the pyridine ring without generating a large amount of by-products.

Table 2: Hypothetical Atom Economy for a Synthesis Step

| Reactants | Desired Product | By-products | Percent Atom Economy (%) |

| Reactant A + Reactant B | This compound | By-product C | (Molecular Weight of Product / (Molecular Weight of A + Molecular Weight of B)) * 100 |

This table illustrates the principle of atom economy calculation. Actual values would depend on the specific synthetic route.

Reaction efficiency is also a key metric, which encompasses not only the atom economy but also the chemical yield, reaction time, and energy consumption. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are often highly efficient and atom-economical. nih.gov The development of MCRs for pyridine derivatives is an active area of research. researchgate.netnih.gov

The use of catalytic methods is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions, and they are only needed in small amounts. biosynce.com In the synthesis of chlorinated pyridines, the development of sustainable catalysts for chlorination is a key area of interest.

Recent research has explored tandem catalytic systems that can utilize chlorine-containing waste as a chlorination reagent, which represents a highly sustainable approach. nih.gov For the synthesis of pyridine rings themselves, zeolite catalysts have been used for the thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia into pyridines. rsc.org While not directly applied to this compound, these examples highlight the potential for innovative catalyst design.

The development of catalysts for the functionalization of pyridine rings is also crucial. For example, metal-pyridine complexes are used in a variety of catalytic reactions, and designing these catalysts to be more efficient and recyclable is an important goal. biosynce.com Iron-based catalysts, which are more abundant and less toxic than many precious metal catalysts, are also being investigated for chlorination reactions. princeton.edu

Table 3: Examples of Catalysts in Pyridine and Related Syntheses

| Catalyst Type | Application | Green Chemistry Advantage |

| Zeolites | Synthesis of pyridine ring from glycerol and ammonia. rsc.org | Utilizes renewable feedstock. |

| Palladium-Pyridine Complexes | Cross-coupling reactions. biosynce.com | High efficiency and selectivity. |

| Iron Porphyrazines | Chlorite dismutation. princeton.edu | Uses an earth-abundant and less toxic metal. |

| Tandem Catalysts (e.g., Cu/Pd) | Utilization of chlorinated waste for chlorination. nih.gov | Valorization of waste streams. |

By focusing on these green chemistry principles, the future synthesis of this compound and other valuable chemical compounds can be designed to be safer, more efficient, and more sustainable.

Chemical Reactivity and Transformation of Methyl 2 Chloro 4,6 Dimethylnicotinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring System

Reactivity at the C-2 Chloro Position

The most significant aspect of the reactivity of Methyl 2-chloro-4,6-dimethylnicotinate is the susceptibility of the C-2 chloro group to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position of a pyridine ring is highly activated towards displacement by nucleophiles. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse array of substituted 4,6-dimethylnicotinate derivatives. For instance, reaction with amines or ammonia (B1221849) yields 2-amino-4,6-dimethylnicotinate derivatives, which are valuable intermediates in medicinal chemistry.

Table 1: Examples of Nucleophilic Substitution at the C-2 Position

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH2 | 2-Alkylamino-4,6-dimethylnicotinates |

| Ammonia | NH3 | 2-Amino-4,6-dimethylnicotinates |

| Alkoxide | NaOR | 2-Alkoxy-4,6-dimethylnicotinates |

| Thiolate | NaSR | 2-Alkylthio-4,6-dimethylnicotinates |

| Hydroxide (B78521) | NaOH | 2-Hydroxy-4,6-dimethylnicotinates |

The electron-donating methyl groups at the C-4 and C-6 positions may slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted 2-chloropyridine (B119429). However, the powerful activating effect of the ring nitrogen ensures that this position remains the primary site for nucleophilic attack.

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base. One common transformation is N-oxidation. Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, potentially influencing subsequent reactions.

Electrophilic Aromatic Substitution Reactions on the Nicotinate (B505614) Core

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are generally disfavored. The pyridine nitrogen acts as a strong electron-withdrawing group, deactivating the ring towards attack by electrophiles. This deactivation is further intensified by the inductive effect of the C-2 chloro substituent and the electron-withdrawing character of the C-3 methyl ester group.

When subjected to forcing conditions, any potential electrophilic attack would be directed by the existing substituents. The two methyl groups at C-4 and C-6 are activating, ortho- and para-directing groups. The only available position that is ortho/para to both methyl groups is C-5. Therefore, if an EAS reaction were to occur, it would be predicted to take place at the C-5 position. Common EAS reactions like nitration or halogenation would require harsh conditions and are expected to proceed with low yields due to the highly deactivated nature of the substrate.

Reactions Involving the Ester Functionality

The methyl ester group at the C-3 position is a key site for chemical modification, allowing for the synthesis of various nicotinic acid derivatives.

Hydrolysis and Transesterification Reactions

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloro-4,6-dimethylnicotinic acid synquestlabs.com. This reaction can be achieved under either acidic or basic conditions (saponification). Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide followed by acidic workup, is common.

Table 2: Conditions for Ester Hydrolysis

| Reaction Type | Typical Reagents | Product |

| Basic Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | 2-Chloro-4,6-dimethylnicotinic acid synquestlabs.com |

| Acidic Hydrolysis | H2SO4, H2O, Heat | 2-Chloro-4,6-dimethylnicotinic acid synquestlabs.com |

Transesterification is also a feasible transformation, where the methyl group of the ester is exchanged for a different alkyl group. This is typically accomplished by heating the methyl ester in an excess of another alcohol (e.g., ethanol (B145695), isopropanol) in the presence of an acid or base catalyst.

Reduction and Amidation Pathways

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation. The reaction would yield (2-chloro-4,6-dimethylpyridin-3-yl)methanol. Care must be taken as such strong, nucleophilic hydrides could potentially also react at the C-2 chloro position.

Amidation of the ester can be achieved through aminolysis, which involves heating the ester with ammonia or a primary or secondary amine. This reaction converts the ester into the corresponding primary, secondary, or tertiary amide. This pathway provides a direct route to 2-chloro-4,6-dimethylnicotinamide (B118945) and its N-substituted derivatives.

Table 3: Common Transformations of the Ester Group

| Transformation | Reagent(s) | Product |

| Reduction | LiAlH4 | (2-chloro-4,6-dimethylpyridin-3-yl)methanol |

| Amidation | NH3, Heat | 2-chloro-4,6-dimethylnicotinamide |

| Amidation | RNH2, Heat | N-alkyl-2-chloro-4,6-dimethylnicotinamide |

Compound Index

Transformations of the Methyl Substituents

The methyl groups at the C4 and C6 positions of the pyridine ring in this compound are amenable to a variety of chemical transformations. These reactions allow for further functionalization of the molecule, opening pathways to a diverse range of derivatives.

Selective Halogenation at Alkyl Groups

The methyl groups attached to the aromatic pyridine ring can undergo halogenation, typically via a free-radical mechanism. This type of reaction, often referred to as benzylic halogenation, allows for the introduction of halogen atoms (Cl, Br) onto the alkyl side chains.

Detailed Research Findings: The selective halogenation of the methyl groups proceeds through a free-radical chain reaction, which is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for this purpose as they provide a low, steady concentration of halogen radicals, which helps to minimize side reactions.

The reaction mechanism involves three key steps:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form free radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups to form a stabilized benzylic-type radical and HBr. This radical then reacts with a bromine molecule (or NBS) to form the halogenated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radicals.

Achieving selectivity between the C4 and C6 methyl groups can be challenging and often results in a mixture of products. Furthermore, the reaction can proceed to introduce multiple halogen atoms on the same methyl group, leading to di- and tri-halogenated products if excess halogenating agent is used. thieme-connect.de The choice of solvent is also critical, with non-polar solvents like carbon tetrachloride (CCl₄) typically favoring the desired substitution.

| Reagent | Abbreviation | Conditions | Typical Halogen Introduced | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide | NBS | Radical initiator (AIBN or benzoyl peroxide), heat or UV light, non-polar solvent (e.g., CCl₄) | Bromine (Br) | thieme-connect.de |

| N-Chlorosuccinimide | NCS | Radical initiator, heat or UV light | Chlorine (Cl) | thieme-connect.de |

| Sulfuryl Chloride | SO₂Cl₂ | Radical initiator (e.g., AIBN) | Chlorine (Cl) | vanderbilt.edu |

Oxidation and Other Functional Group Interconversions

The methyl substituents can be oxidized to introduce oxygen-containing functional groups, most notably aldehydes and carboxylic acids. These transformations significantly alter the electronic and steric properties of the molecule and provide synthetic handles for further derivatization.

Detailed Research Findings: Strong oxidizing agents can convert the methyl groups into carboxylic acids. google.comacs.org For instance, reagents like potassium permanganate (B83412) (KMnO₄) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can achieve this transformation. thieme-connect.de The reaction typically proceeds via a benzylic radical intermediate. Under carefully controlled conditions with milder oxidants, it is sometimes possible to stop the oxidation at the aldehyde stage. thieme-connect.de

Once oxidized to a carboxylic acid, the resulting functional group can be converted into a wide array of other groups. fiveable.metus.ac.jp Standard organic transformations can be applied to convert the carboxylic acid into esters (via Fischer esterification), amides (via activation and reaction with an amine), or acid chlorides (using reagents like thionyl chloride). vanderbilt.eduimperial.ac.uk These functional group interconversions (FGIs) are fundamental in synthetic chemistry for building molecular complexity. fiveable.meub.edu

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Methyl to Carboxylic Acid | KMnO₄, heat; or K₂Cr₂O₇, H₂SO₄ | -COOH | acs.org |

| Methyl to Aldehyde (Selective) | Cerium(IV) Ammonium Nitrate (CAN) | -CHO | thieme-connect.de |

| Carboxylic Acid to Ester | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | -COOR' | imperial.ac.uk |

| Carboxylic Acid to Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | -COCl | vanderbilt.edu |

| Carboxylic Acid to Amide | 1. SOCl₂ or other activating agent 2. Amine (R'R''NH) | -CONR'R'' | vanderbilt.edu |

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Nicotinates

The chlorine atom at the C2 position of this compound serves as a versatile handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other substituted pyridine structures.

Suzuki, Heck, Sonogashira, and Negishi Coupling Reactions

The electron-deficient nature of the pyridine ring, combined with the presence of the C2-chloro substituent, makes the substrate suitable for a range of palladium- and nickel-catalyzed cross-coupling reactions.

Detailed Research Findings:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C2-chloro position with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a widely used method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. nih.gov The reaction has been successfully applied to various chloropyridines, including 2-chloropyridines and polychlorinated systems. nih.govresearchgate.netresearchgate.net The efficiency of the coupling of 2-chloropyridines can be highly dependent on the choice of catalyst, ligand, and base. nih.gov

Heck Reaction: The Heck reaction couples the C2-chloro position with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes and is known for its high trans selectivity.

Sonogashira Coupling: This reaction creates a C-C bond between the C2-chloro position and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.org The Sonogashira reaction is invaluable for synthesizing aryl-alkyne structures and has been applied to various halogenated heterocycles. chemrxiv.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the C2-chloro position with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Both palladium and nickel catalysts are effective for this transformation, and it has been successfully used for the alkylation and arylation of 2-chloropyridines. nih.govrsc.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Resulting Bond | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester (R-B(OR)₂) | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands | K₃PO₄, K₂CO₃, Cs₂CO₃ | Pyridine-R | nih.govnih.gov |

| Heck | Alkene (R-CH=CH₂) | Pd(0) complexes with phosphine ligands | Et₃N, K₂CO₃ | Pyridine-CH=CH-R | organic-chemistry.org |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd(0) complex with phosphine ligand, Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Pyridine-C≡C-R | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc Halide (R-ZnX) | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, NiCl₂·glyme) | Not always required | Pyridine-R | wikipedia.orgorganic-chemistry.orgnih.gov |

Ligand Design and Catalyst Optimization for Cross-Coupling

The success of cross-coupling reactions with less reactive electrophiles like 2-chloropyridines heavily relies on the careful design of the catalyst system, particularly the choice of ligand.

Detailed Research Findings: The coupling of aryl chlorides is generally more challenging than that of the corresponding bromides or iodides due to the strength of the C-Cl bond. To overcome this, highly active catalyst systems are required. The key is often the ligand coordinated to the metal center (usually palladium or nickel).

Ligand Choice: Bulky, electron-rich phosphine ligands are highly effective. These ligands promote the oxidative addition of the aryl chloride to the metal center, which is often the rate-limiting step of the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like XPhos and SPhos. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these challenging couplings due to their strong σ-donating properties. nih.gov For nickel-catalyzed reactions, ligands like bathophenanthroline (B157979) have been shown to be effective for the cross-electrophile coupling of 2-chloropyridines. nih.gov In some cases, ligand-free conditions, potentially involving palladium nanoparticles, have also been developed. researchgate.netnih.gov

Catalyst Optimization: Optimizing reaction conditions such as temperature, solvent, base, and catalyst loading is crucial for achieving high yields and selectivity. acs.org For instance, in Suzuki-Miyaura reactions of 2,6-dichloropyridines, specific palladium/phosphine systems have been developed to selectively react at one chloro position. nih.gov Automated systems using flow chemistry have been employed to rapidly screen various parameters, including different precatalysts and ligands, to identify the optimal conditions for a given transformation. acs.org

Advanced Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanism of these cross-coupling reactions is essential for troubleshooting and developing more efficient catalytic systems. The reactions involving N-heterocyclic substrates like this compound present unique mechanistic considerations.

Detailed Research Findings: The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions consists of three main steps:

Oxidative Addition: The C-Cl bond of the nicotinate substrate adds to a low-valent metal center (e.g., Pd(0)), forming an organopalladium(II) complex.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction or the organozinc in a Negishi reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

For 2-halo-N-heterocycles, the reaction pathway can be more complex. The nitrogen atom of the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or alternative reaction pathways. For example, in nickel-catalyzed couplings of 2-chloropyridine, it has been shown that certain catalyst systems, such as Ni/dppf, can be rendered ineffective by the formation of a stable, inactive dimeric nickel species, which prevents the catalytic cycle from proceeding efficiently. researchgate.net Mechanistic studies, including computational and kinetic analyses, are crucial for elucidating these pathways. Investigations into ligand-free systems suggest that the mechanism may differ from the classical homogeneous cycle, possibly involving catalysis on the surface of palladium nanoparticles. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of Methyl 2-chloro-4,6-dimethylnicotinate would be expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Aromatic Proton (H-5): A singlet corresponding to the single proton on the pyridine (B92270) ring. Its chemical shift would appear in the downfield aromatic region.

Methyl Protons (C4-CH₃): A singlet for the methyl group at the C-4 position of the pyridine ring.

Methyl Protons (C6-CH₃): A singlet for the methyl group at the C-6 position.

Ester Methyl Protons (OCH₃): A singlet corresponding to the methyl group of the ester functionality.

The ¹³C NMR spectrum would reveal nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts (δ) provide insight into the electronic environment of each carbon. Carbons attached to electronegative atoms like chlorine, nitrogen, and oxygen are expected to be shifted further downfield. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.)

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| H-5 | Pyridine Ring H | ~7.0-7.5 | Singlet (s) |

| C4-CH₃ | Ring Methyl | ~2.4-2.6 | Singlet (s) |

| C6-CH₃ | Ring Methyl | ~2.5-2.7 | Singlet (s) |

| OCH₃ | Ester Methyl | ~3.8-4.0 | Singlet (s) |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| C=O | Ester Carbonyl | ~165-170 | |

| C-2 | C-Cl | ~150-155 | |

| C-6 | C-N | ~158-162 | |

| C-4 | C-N | ~148-152 | |

| C-5 | C-H | ~120-125 | |

| C-3 | C-C=O | ~125-130 | |

| C4-CH₃ | Ring Methyl | ~18-22 | |

| C6-CH₃ | Ring Methyl | ~22-26 | |

| OCH₃ | Ester Methyl | ~50-55 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would primarily be used to confirm the absence of coupling for the isolated singlet protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. It would definitively link the proton signals for the H-5, C4-CH₃, C6-CH₃, and OCH₃ groups to their corresponding carbon signals in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, showing correlations between protons and carbons over two to three bonds. youtube.com Key expected correlations would include:

The H-5 proton showing correlations to C-3, C-4, and C-6.

The C4-CH₃ protons showing correlations to C-3, C-4, and C-5.

The C6-CH₃ protons showing correlations to C-5, C-6, and the C-2 carbon.

The OCH₃ protons showing a strong correlation to the ester carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of bonding. It would be instrumental in confirming the relative positions of the substituents on the pyridine ring. For example, a NOESY correlation would be expected between the H-5 proton and the protons of both the C-4 and C-6 methyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

HRMS measures the m/z to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₉H₁₀ClNO₂), HRMS would be used to confirm its exact mass, distinguishing it from any other compound with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺, with a second peak [M+2]⁺ having roughly one-third the intensity of the main peak, due to the natural abundance of the ³⁷Cl isotope.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. Analyzing the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would likely include:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Cleavage of the methyl groups from the pyridine ring.

Table 2: Predicted HRMS and Major MS/MS Fragments (Note: These are predicted values based on the chemical structure.)

| Species | Formula | Predicted Exact Mass (m/z) | Comment |

| [M]⁺ | [C₉H₁₀³⁵ClNO₂]⁺ | 199.03946 | Molecular Ion |

| [M+2]⁺ | [C₉H₁₀³⁷ClNO₂]⁺ | 201.03651 | Chlorine Isotope Peak |

| [M-OCH₃]⁺ | [C₈H₇³⁵ClNO]⁺ | 168.02107 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | [C₈H₇³⁵ClN]⁺ | 152.02615 | Loss of carbomethoxy radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

The IR spectrum would be expected to show strong absorptions corresponding to the C=O stretch of the ester, C-O stretches, C-Cl stretch, and various vibrations associated with the substituted aromatic ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C=C bonds within the pyridine ring. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: These are characteristic frequency ranges for the specified functional groups.)

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C=O (Ester) | Stretch | 1720-1740 (Strong) | Moderate |

| C-O (Ester) | Stretch | 1250-1300 (Strong) | Weak |

| C=C, C=N (Aromatic Ring) | Stretch | 1450-1600 (Multiple bands) | Strong |

| C-H (Aromatic) | Stretch | 3000-3100 (Weak) | Moderate |

| C-H (Aliphatic - CH₃) | Stretch | 2850-3000 (Moderate) | Moderate |

| C-Cl | Stretch | 600-800 (Moderate) | Strong |

Functional Group Identification and Conformational Analysis

Spectroscopic methods are fundamental for identifying the functional groups within the molecule and understanding its preferred spatial arrangement.

Infrared (IR) Spectroscopy: Would be used to identify characteristic vibrations of the functional groups. Expected key absorptions would include C=O stretching for the ester, C-Cl stretching, C-N and C=C stretching for the pyridine ring, and C-H stretching for the methyl and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the two non-equivalent methyl groups on the pyridine ring, the methyl ester protons, and the aromatic proton. The ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the ester and the carbons of the pyridine ring. Advanced 2D NMR techniques like COSY and HMBC would be employed to establish the precise connectivity and spatial relationships between protons and carbons. Conformational analysis, particularly regarding the orientation of the ester group relative to the pyridine ring, could be inferred from nuclear Overhauser effect (NOE) experiments.

Solid-State Spectroscopic Characterization

Characterizing the compound in its solid state is crucial for understanding its bulk properties.

Solid-State NMR (ssNMR): This technique would provide information about the molecular structure and dynamics in the solid phase. It can distinguish between different crystalline forms (polymorphs) by detecting subtle differences in the chemical shifts and couplings that are averaged out in solution-state NMR.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman scattering would also be used to probe the vibrational modes of the molecule, which can be sensitive to the crystalline packing and intermolecular interactions.

X-ray Crystallography for Single Crystal and Powder Diffraction

X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of a crystalline solid. No published crystal structure for this compound has been found.

Precise Determination of Molecular Conformation and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals could be grown, SCXRD would provide the most accurate and detailed three-dimensional model of the molecule. This would definitively establish the bond lengths, bond angles, and torsion angles, revealing the precise conformation of the molecule in the crystalline state. It would also show how the individual molecules pack together to form the crystal lattice.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used to identify polymorphs, assess sample purity, and monitor phase transitions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of the crystal structure obtained from SCXRD would allow for the identification and characterization of various non-covalent interactions that stabilize the crystal packing. For this compound, potential interactions would include:

π-π Stacking: The aromatic pyridine rings could stack on top of each other, contributing to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom could participate in halogen bonds with electron-donating atoms on neighboring molecules.

van der Waals Forces: These non-specific interactions would be present throughout the crystal structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a sample and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be developed. uni.lu This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier. A UV detector would be suitable for detection due to the aromatic nature of the pyridine ring. This method would be used to determine the purity of the compound and quantify any impurities.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would also be a suitable analytical technique. uni.lu When coupled with a mass spectrometer (GC-MS), it would not only provide information on the purity of the sample but also confirm the identity of the compound and any volatile impurities by their mass spectra.

Chiral Separation Techniques for Enantiomeric Purity

The enantiomeric purity of a chiral compound is a critical parameter in pharmaceutical and agrochemical research, as different enantiomers can exhibit distinct biological activities. While there is a lack of specific, publicly available research detailing the chiral separation of this compound, established methodologies for the resolution of analogous chiral molecules, particularly substituted pyridinecarboxylic acid esters and other chiral esters, provide a foundational framework for achieving its enantiomeric separation. The primary approaches for such separations involve derivatization to form diastereomers followed by standard chromatography, or more directly, the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC).

The resolution of a racemic mixture into its individual enantiomers is a process known as chiral resolution. Since enantiomers possess identical physical properties, their direct separation is not feasible by common laboratory techniques like distillation or standard chromatography. libretexts.orglibretexts.org Therefore, specialized techniques that can differentiate between the two mirror-image forms are necessary.

One established method involves the reaction of the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org These diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional chromatographic or crystallization methods. libretexts.org For a compound like this compound, which is an ester, a potential strategy would involve its hydrolysis to the corresponding carboxylic acid, followed by reaction with a chiral amine or alcohol to form diastereomeric amides or esters, respectively. Once separated, the individual diastereomers can be converted back to the desired enantiomer of the original compound.

A more direct and widely used approach for chiral separations is enantioselective chromatography, particularly HPLC, utilizing a chiral stationary phase (CSP). nih.gov CSPs are designed to have chiral recognition capabilities, allowing for differential interactions with the enantiomers of an analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are broadly effective for the separation of a wide range of chiral compounds. nih.govnih.gov The separation mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. nih.gov

For nicotinic acid derivatives and other related heterocyclic compounds, various HPLC methods have been developed. For instance, the separation of nicotine (B1678760) enantiomers has been successfully achieved using a polysaccharide-based Lux AMP chiral column. phenomenex.com Similarly, isomers of pyridinecarboxylic acid have been separated using mixed-mode chromatography, which leverages differences in hydrophobicity and ionic properties. helixchrom.com While not a chiral separation in itself, this demonstrates the utility of HPLC in differentiating closely related isomers of the parent nicotinic acid structure. helixchrom.comnih.gov

In the context of developing a chiral separation method for this compound, a screening approach using a variety of polysaccharide-based CSPs with different mobile phases would be a logical starting point. The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography, or an aqueous buffer with an organic modifier like acetonitrile for reversed-phase chromatography, is crucial for achieving optimal separation. nih.gov The specific substitution pattern of this compound, with its chloro and dimethyl groups, will influence its interaction with the CSP, and thus the choice of both the stationary and mobile phases will require empirical optimization.

The following table summarizes general conditions that have been successfully employed for the chiral separation of related compounds, which could serve as a guide for developing a method for this compound.

| Compound Type | Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| Nicotine Enantiomers | HPLC | Lux 3 µm AMP (amylose-based) | Not specified | Not specified | phenomenex.com |

| Chiral δ-Lactam | Enantioselective HPLC | Polysaccharide-based (amylose and cellulose) | n-hexane/IPA/EtOH (Normal Phase) | Not specified | nih.gov |

| Artificial Glutamate Analogs (as menthyl esters) | Preparative HPLC | CHIRALPAK IC | EtOH/hexane | UV (254 nm) | beilstein-journals.org |

| Chiral Imidazolines | Enantioselective HPLC | Chiralpak IB (cellulose-based) | ACN/MeOH/40 mM NH4OAc (pH 7.5) | UV (254 nm) | nih.gov |

| α-Substituted Proline Analogues | HPLC (after derivatization) | Not applicable (diastereomer separation) | Not specified | Not specified | researchgate.net |

Computational and Theoretical Chemistry Investigations of Methyl 2 Chloro 4,6 Dimethylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is highly effective for optimizing molecular geometries, calculating electronic properties, and predicting the reactivity of molecules. nih.gov For a compound like Methyl 2-chloro-4,6-dimethylnicotinate, DFT calculations would begin by finding the most stable three-dimensional arrangement of its atoms (the optimized geometry).

In a study on the analogous compound methyl 2-chloro 4-iodonicotinate (MCIN), researchers used the DFT/B3LYP method with a LanLD2Z basis set to determine its most stable structure. nih.gov Such calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's shape and steric properties. The electronic structure analysis reveals how electrons are distributed within the molecule, highlighting regions of high or low electron density, which are key to understanding its chemical behavior. materialsciencejournal.org Natural Bond Orbital (NBO) analysis, often performed alongside DFT, investigates charge transfer interactions within the molecule, providing insight into its stability and bonding characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a vital indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

For the related compound MCIN, FMO analysis was used to predict its pharmaceutical potential. nih.gov The locations of the HOMO and LUMO orbitals indicate the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Illustrative Frontier Molecular Orbital Parameters for an Analogous Compound Data based on the analysis of Methyl 2-chloro 4-iodonicotinate (MCIN)

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | - | A smaller gap suggests higher reactivity and polarizability. nih.gov |

(Note: Specific energy values for this compound are not available in the cited literature.)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological receptors, and for identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov For MCIN, the MEP surface was used to determine its reactive sites. nih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov In the study of MCIN, the ¹³C NMR spectrum was simulated and showed good correlation with experimental results. nih.gov

IR (Infrared) and Raman Spectroscopy: Computational methods can accurately predict the vibrational frequencies (wavenumbers) of a molecule. researchgate.net These theoretical spectra for IR and Raman can be correlated with experimental spectra to assign specific vibrational modes, such as stretching, bending, and torsional motions of different functional groups. researchgate.netscifiniti.com For instance, studies on the related compound 2-chloro-6-methylaniline (B140736) used DFT to calculate its vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for single, static structures, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. MD simulations model the interactions between atoms within the molecule and with its environment (like a solvent), providing a dynamic picture of its behavior. nih.gov

This type of analysis is crucial for understanding the flexibility of a molecule, identifying its preferred shapes (conformations) in solution, and exploring how it might change its shape upon binding to a target. nih.gov Although specific MD simulation studies on this compound were not found, this technique would be essential for a complete understanding of its dynamic behavior in a biological context.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a large molecule, typically a protein receptor. researchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

A molecular docking analysis was performed on the analogous compound MCIN to evaluate its potential as a drug for treating pulmonary fibrosis. nih.gov The study identified that the molecule could fit into the binding pocket of the target protein, suggesting its potential therapeutic utility. nih.gov

Successful docking studies not only predict the binding pose but also provide detailed insights into the specific interactions that stabilize the protein-ligand complex. This involves identifying the amino acid residues in the protein's binding site that interact with the ligand. semanticscholar.org

The analysis reveals key interactions such as:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals forces: General attractive or repulsive forces between atoms.

By analyzing these interactions, researchers can calculate the interaction energy , which quantifies the strength of the binding. For MCIN, molecular docking confirmed that it could be a candidate for drug design based on its interactions within the target's active site. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Methyl 2-chloro 4-iodonicotinate | MCIN |

| 2-chloro-6-methylaniline | 2-Cl-6-MA |

In Silico Screening and Drug Discovery Applications

In silico screening has become an indispensable tool in modern drug discovery, enabling the rapid assessment of large libraries of virtual compounds for their potential biological activity. nih.gov For derivatives of nicotinic acid, such as this compound, these computational methods can predict interactions with various biological targets, thereby identifying potential therapeutic applications. The process typically involves virtual screening campaigns where the compound's three-dimensional structure is docked into the active site of a target protein.

While specific in silico screening studies on this compound are not extensively documented in publicly available literature, the general principles can be applied. The structural alerts within the molecule, such as the chlorinated pyridine (B92270) ring, can be assessed for potential toxicological flags using specialized software. For instance, databases of known toxicophores can be screened to identify potential liabilities early in the discovery process.

The application of in silico methods extends to identifying potential new uses for existing compounds, a strategy known as drug repurposing. researchgate.net Computational models can predict the bioactivity profile of a molecule across a wide range of targets, potentially uncovering unexpected pharmacological activities. researchgate.net For this compound, this could involve screening against databases of pharmacologically relevant proteins to generate hypotheses for further experimental validation.

A summary of potential in silico screening approaches for this compound is presented in Table 1.

| In Silico Technique | Application for this compound | Potential Insights |

| Molecular Docking | Screening against known drug targets (e.g., kinases, GPCRs) | Prediction of binding affinity and mode of interaction. |

| Pharmacophore Modeling | Building models based on known active ligands for a specific target | Identifying if the compound fits the pharmacophoric features required for activity. |

| Virtual Screening | High-throughput docking of the compound into large protein databases | Discovery of potential novel biological targets. nih.gov |

| ADMET Prediction | Calculation of absorption, distribution, metabolism, excretion, and toxicity properties | Early assessment of drug-likeness and potential safety issues. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

The process begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like random forests and support vector machines, are then used to build a mathematical model that relates the descriptors to the biological activity. nih.gov The predictive power of the resulting model is rigorously assessed using statistical validation techniques, including internal and external validation.

A crucial outcome of QSAR studies is the identification of the key molecular descriptors that have the most significant impact on biological activity. These descriptors provide insights into the mechanism of action and guide the design of more potent compounds. For instance, a QSAR study on bicyclo(arylmethyl)benzamides identified polarizability, surface tension, and hydrogen bond donor capacity as key descriptors influencing their inhibitory activity. mdpi.com

In the context of this compound, a hypothetical QSAR study might reveal the importance of descriptors such as:

Electronic Descriptors: The electron-withdrawing nature of the chlorine atom and the electronic properties of the pyridine ring (e.g., HOMO and LUMO energies) could be critical for interactions with a biological target. nih.gov

Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by LogP, can be a key determinant of its ability to cross cell membranes and reach its target.

Table 2 provides a list of common molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electrostatic interactions with the target protein. |

| Steric | Molecular Volume, Surface Area, Ovality | Shape complementarity with the binding site. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Overall molecular branching and size. |

| Quantum Chemical | Mulliken Charges, Electrostatic Potential | Reactivity and interaction with polar residues. nih.gov |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the atomic level. For this compound, this can involve modeling its synthesis or its reactions with other molecules. A key aspect of this is the calculation of the transition state, which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. ucsb.edu

The synthesis of related 2,3-disubstituted pyridines often involves the metallation of a 2-chloropyridine (B119429) precursor. rsc.org Computational modeling of such a reaction for this compound would involve identifying the reactants, intermediates, transition states, and products. The energies of these species can be calculated using quantum mechanical methods like Density Functional Theory (DFT).

The analysis of the transition state structure provides valuable information about the factors that control the reaction rate and selectivity. For example, in the oxidative addition of a 2-chloropyridine to a palladium catalyst, the geometry and electronic properties of the transition state can reveal the nature of the bond-breaking and bond-forming processes. researchgate.net Modern computational methods, including machine learning-based approaches, are making the calculation of transition states faster and more accessible. mit.edu

The study of reaction mechanisms can also extend to the metabolic fate of the compound. Computational models can predict the sites of metabolism by enzymes such as cytochrome P450s, which is crucial for understanding the compound's pharmacokinetic profile.

Advanced Research Applications of Methyl 2 Chloro 4,6 Dimethylnicotinate

Medicinal Chemistry Research Applications

The scaffold of Methyl 2-chloro-4,6-dimethylnicotinate is of significant interest in medicinal chemistry due to the established biological activities of nicotinic acid and quinoline derivatives. The chloro-substituent at the 2-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures.

This compound and structurally similar compounds are key starting materials for the synthesis of more complex pharmacologically active agents. The reactivity of the chlorine atom on the pyridine (B92270) ring allows for its displacement to create new carbon-nitrogen or carbon-oxygen bonds, which is a fundamental strategy in drug design.

For instance, related chloro-quinoline intermediates are crucial for synthesizing inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. atlantis-press.com The synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a similar heterocyclic scaffold, has been optimized for the development of these targeted cancer therapies. atlantis-press.com Similarly, 2-chloro-4-anilinoquinazolines serve as precursors for the synthesis of pyrimidodiazepine derivatives, a class of compounds investigated for their anticancer properties. nih.gov This demonstrates the utility of the chloro-substituted heterocyclic core in building libraries of potential drug candidates.

Derivatives synthesized from chloro-nicotinate and related scaffolds have been extensively studied for various therapeutic applications, most notably in oncology.

Anti-Cancer Activity : Research has shown that derivatives of halogenated benzofurans, which share structural motifs with nicotinate (B505614) derivatives, exhibit significant cytotoxic effects against a range of human cancer cell lines, including lung (A549), liver (HepG2), and colon (HCT116) cancer cells. mdpi.com Furthermore, novel pyrimidodiazepines synthesized from quinazoline precursors have demonstrated high antiproliferative activity. nih.gov One such derivative exhibited cytostatic and cytotoxic activity that was significantly higher than the standard anticancer agent doxorubicin against multiple cancer cell lines. nih.gov Another study synthesized a 4-thiazolidinone derivative that showed high cytotoxic and antiproliferative activity in breast cancer cells (MCF-7 and MDA-MB-231). nih.gov

Enzyme Modulation : The primary mechanism for many targeted cancer therapies involves the modulation of specific enzymes. Derivatives of related quinoline compounds have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, which contains key enzymes that regulate cell growth, proliferation, and survival. atlantis-press.com The 4-anilinoquinazoline scaffold is a well-known pharmacophore used to target various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical enzymes in tumor progression. nih.gov

Identifying the precise molecular targets and understanding the mechanism of action are critical steps in drug development. Research into derivatives from related chloro-heterocyclic scaffolds has elucidated several key biological targets.

DNA Interaction : Certain quinazoline-chalcone and pyrimidodiazepine derivatives have been found to interact directly with DNA. nih.gov Studies using calf thymus DNA suggest that these compounds can bind to DNA through intercalation (inserting between base pairs) or by fitting into the grooves of the DNA helix. nih.gov

Kinase Inhibition : A primary focus of research has been the inhibition of protein kinases. Targets for anilinoquinazoline derivatives include EGFR, HER2, and VEGFR-2. nih.gov Some pyrimidodiazepine derivatives have shown inhibitory activity against Aurora A/B and c-Met kinases, which are involved in cell cycle regulation and cell motility, respectively. nih.gov

Apoptosis Induction : A key mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Studies on halogenated benzofuran derivatives confirmed their ability to induce late-stage apoptosis or necrosis in cancer cells. mdpi.com A novel 4-thiazolidinone derivative was also found to induce apoptosis, which was associated with a decrease in the mitochondrial membrane potential and an increase in the concentration of caspases, the executive enzymes of apoptosis. nih.gov

Topoisomerase Inhibition : Topoisomerases are enzymes that are essential for DNA replication and are validated targets for cancer therapy. Research has indicated that some thiazolidinone derivatives can lower the concentration of topoisomerase II, suggesting this as a potential mechanism of action. nih.gov

Preclinical evaluation in cell-based models is essential for determining the potential of new chemical entities. Derivatives of scaffolds related to this compound have undergone such testing, yielding detailed data on their efficacy.

One study evaluated a series of quinazoline-chalcones and pyrimidodiazepines against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). nih.gov A specific quinazoline-chalcone derivative demonstrated potent growth inhibition (GI₅₀) at sub-micromolar concentrations against leukemia and melanoma cell lines. nih.gov A resulting pyrimidodiazepine derivative showed particularly high cytotoxic activity, being over 10 times more potent than the standard drug doxorubicin against ten of the tested cancer cell lines. nih.gov

Another investigation into a halogenated benzofuran derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, revealed its efficacy against lung cancer cells (A549). mdpi.com This compound was also found to induce cell cycle arrest at the G2/M phase in liver cancer cells (HepG2) and significantly reduced the secretion of Interleukin-6 (IL-6), an inflammatory molecule that can promote tumorigenesis. mdpi.com

| Compound Class | Cancer Cell Line | Observed Effect | Finding |

|---|---|---|---|

| Quinazoline-Chalcone | K-562 (Leukemia) | Growth Inhibition | GI₅₀ value of 0.622 µM |

| Pyrimidodiazepine | Various (10 lines) | Cytotoxicity | >10-fold more potent than Doxorubicin |

| Halogenated Benzofuran | HepG2 (Liver Cancer) | Cell Cycle Arrest | Induced arrest at G2/M phase |

| Halogenated Benzofuran | HepG2 (Liver Cancer) | Anti-inflammatory | Reduced IL-6 production by 67% |

| Halogenated Benzofuran | A549 (Lung Cancer) | Apoptosis | Induced late apoptosis/necrosis in 15% of cells |

Agricultural Chemical Research Applications

The structural features of this compound are also relevant to the field of agricultural chemistry, where nitrogen-containing heterocyclic compounds form the basis of many active ingredients.

The development of new agrochemicals is a continuous process aimed at improving crop yields and managing pests and weeds. The chloro-substituted pyridine ring is a common feature in many successful agrochemicals.

Herbicides : Phenoxy herbicides such as 4-chloro-2-methylphenoxyacetic acid (MCPA) are widely used to control broad-leaf weeds in cereal crops. mdpi.com This highlights the utility of the chloro-methyl-substituted aromatic ring structure in herbicidal design. Furthermore, triazine compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine are known to be effective herbicides. google.com The structural similarity suggests that the this compound scaffold could be explored for the synthesis of novel herbicidal agents.

Fungicides : While direct research linking this compound to fungicides is limited, the impact of fungicides on the environmental fate of other chloro-aromatic agrochemicals has been studied. For example, a mixture of the fungicides mancozeb, metalaxyl-M, and chlorothalonil was found to slow the degradation of the herbicide MCPA in soil. mdpi.com This interplay between different classes of agrochemicals is an important area of research.

Structure-Activity Relationships for Crop Protection Agents

While specific structure-activity relationship (SAR) studies for this compound in the context of crop protection are not extensively documented in publicly available literature, the broader class of chloronicotinoid and pyridine-based compounds has been a cornerstone of agrochemical research. The exploration of SAR for a compound like this compound would likely follow established principles within this class of chemistry.